2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide
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Overview
Description
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an imidazoquinazoline core with a thioether linkage and a phenethylpropanamide moiety, making it a candidate for various biological activities, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: This step often starts with the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring system.
Introduction of the Thioether Linkage: The quinazoline derivative is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.
Attachment of the Phenethylpropanamide Moiety: The final step involves coupling the thioether intermediate with phenethylpropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and solvent choice to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide has shown promise in several areas of scientific research:
Chemistry: As a versatile intermediate for synthesizing other complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). By inhibiting PI3K, it disrupts signaling pathways crucial for cell growth and survival. HDAC inhibition leads to changes in gene expression, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroimidazo[1,2-c]quinazoline derivatives: These compounds share the core structure but differ in functional groups attached, affecting their biological activity.
Thioether-linked compounds: Similar compounds with thioether linkages but different core structures or side chains.
Uniqueness
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide is unique due to its dual inhibitory action on PI3K and HDAC, making it a potent candidate for anticancer therapy. Its specific structural features allow for targeted interactions with these enzymes, providing a distinct advantage over other compounds that may only inhibit one of these targets .
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-18(25(32)28-17-16-19-10-4-2-5-11-19)34-27-29-22-15-9-8-14-21(22)24-30-23(26(33)31(24)27)20-12-6-3-7-13-20/h2-15,18,23H,16-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGFKJWYNKKQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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